molecular formula C18H12N4O2S B2722019 3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyrimidine CAS No. 314768-52-0

3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyrimidine

Cat. No.: B2722019
CAS No.: 314768-52-0
M. Wt: 348.38
InChI Key: BRCKXNVTTZPZJR-UHFFFAOYSA-N
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Description

3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyrimidine is a heterocyclic compound that features a unique combination of imidazo[1,2-a]pyrimidine and nitrophenylthio groups. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the nitrophenylthio group imparts unique chemical properties, making it a valuable target for synthetic and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyrimidine typically involves the reaction of N-propargylic β-enaminothione with 4-nitrobenzenesulfenyl chloride in acetonitrile at elevated temperatures . The reaction proceeds through a series of steps including nucleophilic addition and cyclization to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The nitrophenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazo[1,2-a]pyrimidines depending on the nucleophile used.

Scientific Research Applications

3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyrimidine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitrophenylthio and imidazo[1,2-a]pyrimidine moieties. These interactions can modulate biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyrimidine is unique due to the presence of both the nitrophenylthio and imidazo[1,2-a]pyrimidine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(4-nitrophenyl)sulfanyl-2-phenylimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O2S/c23-22(24)14-7-9-15(10-8-14)25-17-16(13-5-2-1-3-6-13)20-18-19-11-4-12-21(17)18/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCKXNVTTZPZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)SC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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